1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N,N-dimethylmethanamine
Overview
Description
1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C17H25N3O2S and its molecular weight is 335.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.16674822 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
Imidazole derivatives are extensively studied for their potential in medicinal chemistry, including the design of novel antipsychotic agents and anesthetics. The exploration of imidazole compounds has led to the development of molecules with significant pharmacological activities. For instance, novel synthesis methods have been developed for creating imidazole derivatives that exhibit promising antipsychotic-like profiles without the typical side effects associated with dopamine receptor interaction, highlighting the diverse therapeutic potential of these compounds (Wise et al., 1987). Similarly, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been catalyzed using β-cyclodextrin-propyl sulfonic acid, revealing potential as local anesthetic agents (Ran, Li, & Zhang, 2015).
Advanced Material Science Applications
In the field of advanced materials, imidazole derivatives have been utilized in the synthesis of soluble and thermally stable polyimides. These polyimides exhibit excellent solubility in aprotic polar solvents and high glass transition temperatures, demonstrating their applicability in high-performance materials (Ghaemy & Alizadeh, 2009).
Luminescence Sensing
Imidazole-based lanthanide(III)-organic frameworks have shown potential in fluorescence sensing, particularly for detecting benzaldehyde-based derivatives. This indicates the role of imidazole derivatives in developing sensitive and selective sensors for chemical detection (Shi et al., 2015).
Properties
IUPAC Name |
1-[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]-N,N-dimethylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-14(2)13-23(21,22)17-18-10-16(12-19(3)4)20(17)11-15-8-6-5-7-9-15/h5-10,14H,11-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXSZSWEPXRJBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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